molecular formula C12H14O4 B3152609 Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- CAS No. 74047-24-8

Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-

Cat. No.: B3152609
CAS No.: 74047-24-8
M. Wt: 222.24 g/mol
InChI Key: FGYGGKRNTYGDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Acetophenone (B1666503) Scaffolds in Modern Organic Synthesis and Materials Science

The acetophenone scaffold, characterized by an acetyl group attached to a benzene (B151609) ring, is the simplest aromatic ketone and a fundamental building block in synthetic chemistry. wikipedia.org Its importance stems from the reactivity of the carbonyl group and the adjacent methyl group, which allows for a wide array of chemical transformations. nih.gov In organic synthesis, acetophenone and its derivatives are invaluable precursors for creating more complex molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals. nih.govresearchgate.net For instance, they are key starting materials in the synthesis of drugs such as the hypnotic agent zolpidem and the antifungal agent oxiconazole. nih.gov

The versatility of the acetophenone framework also extends to its use in diversity-oriented synthesis (DOS), a strategy aimed at rapidly generating libraries of structurally diverse molecules for drug discovery. nih.gov Substituted acetophenones, such as amino dimethoxyacetophenones, serve as starting points for producing analogues of natural products like flavones, which possess a range of pharmacological properties. nih.gov

Beyond medicinal chemistry, acetophenone scaffolds are significant in materials science. They are used to produce commercially important acetophenone-formaldehyde resins, which are components of coatings, inks, and adhesives. wikipedia.org Furthermore, certain acetophenone derivatives have been investigated as catalysts for the photodegradation of polymers, highlighting their role in developing materials with specific environmental functionalities. scientific.net

Overview of Dicarbonyl Compounds as Versatile Synthetic Intermediates

Compounds containing two carbonyl groups, known as dicarbonyl compounds, are exceptionally useful intermediates in organic synthesis. Their utility is largely dictated by the relative positions of the two carbonyl groups (e.g., 1,2-, 1,3-, or 1,4-dicarbonyls). The presence of two electron-withdrawing carbonyl groups significantly influences the molecule's reactivity, particularly the acidity of any intervening α-hydrogens. pressbooks.pub

For example, 1,3-dicarbonyl compounds are notable for the increased acidity of the protons on the central carbon, which facilitates the formation of enolates. These enolates are powerful nucleophiles used in a variety of carbon-carbon bond-forming reactions, such as alkylations, which are fundamental steps in building complex molecular skeletons. pressbooks.publibretexts.org

The compound of interest in this article, Ethanone (B97240), 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- , is a 1,4-dicarbonyl derivative. 1,4-Dicarbonyl compounds are a valuable class of molecular scaffolds found in numerous natural products and pharmaceutically active molecules, including bevirimat (B1684568) and herquline A. rsc.org They serve as crucial synthetic intermediates for constructing other important molecular frameworks, particularly five-membered heterocyclic rings like furans, pyrroles, and thiophenes. Their significance extends to polymer chemistry, where they can be used as monomers or building blocks for advanced materials. rsc.org The synthesis of 1,4-dicarbonyl compounds is an active area of research, with methods including the oxidative coupling of ketones and the dicarbonylation of olefins. rsc.org

Positioning Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- within the Context of Aromatic Ketone Research

Aromatic ketones are a major focus of research due to their prevalence in natural products, pharmaceuticals, and functional materials. researchgate.netmarketresearchfuture.com Current research trends include developing novel methods to enhance their utility in synthetic reactions. For example, recent advancements have focused on overcoming the challenge of cleaving the strong carbon-carbon bond of the ketone group to enable new types of cross-coupling reactions, thereby expanding their synthetic potential. azom.comwaseda.jp

Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- , also known as 2,5-diacetyl-1,4-dimethoxybenzene, fits squarely within this research landscape. Its structure is characterized by a central hydroquinone (B1673460) dimethylether core, substituted with two acetyl groups. This specific arrangement of electron-donating methoxy (B1213986) groups and electron-withdrawing acetyl groups on the aromatic ring creates a molecule with potential for interesting electronic and photophysical properties.

The synthesis of this compound typically involves a Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301). nih.gov This classic electrophilic aromatic substitution reaction is a staple of organic chemistry education and research. mnstate.eduquizlet.comrsc.orgmnstate.edu The presence of two activating methoxy groups directs the incoming acetyl groups to the 2 and 5 positions of the benzene ring.

Research interest in Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- and related structures lies in their potential as building blocks for more complex systems. The carbonyl groups can be chemically modified, for instance, through reduction to alcohols or oxidation to carboxylic acids. More significantly, the combination of donor (methoxy) and acceptor (acetyl) groups on the benzene ring suggests potential applications in materials science, particularly in the field of fluorescent and emissive materials. A structurally similar compound, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde, is known to form highly efficient and pure emitting crystals, which can function as optical waveguides. nih.gov This positions Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- as a candidate for similar applications, placing it at the intersection of synthetic methodology, medicinal chemistry, and materials science.

Compound Properties

IdentifierValue
IUPAC Name1,1'-(2,5-Dimethoxy-1,4-phenylene)diethanone
Other Names2,5-Diacetyl-1,4-dimethoxybenzene
CAS Number74047-24-8
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol

Synthetic Overview

Reaction TypeReactantsKey Features
Friedel-Crafts Acylation1,4-Dimethoxybenzene, Acetyl chlorideLewis acid catalyst (e.g., aluminum chloride) is typically used. The electron-donating methoxy groups activate and direct the substitution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-acetyl-2,5-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-7(13)9-5-12(16-4)10(8(2)14)6-11(9)15-3/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYGGKRNTYGDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for Ethanone, 1,1 2,5 Dimethoxy 1,4 Phenylene Bis

Direct Synthesis Routes via Aromatic Acylation

Direct acylation of an aromatic precursor stands as the most straightforward approach to introduce the two ethanone (B97240) groups onto the phenylene ring. These methods rely on the principles of electrophilic aromatic substitution.

Friedel-Crafts Acylation using Hydroquinone (B1673460) Dimethyl Ether as Precursor

The most prevalent method for synthesizing Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- is through the Friedel-Crafts diacylation of 1,4-dimethoxybenzene (B90301), also known as hydroquinone dimethyl ether. This reaction typically involves treating 1,4-dimethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst.

The methoxy (B1213986) groups on the hydroquinone dimethyl ether are strong activating groups, directing the incoming electrophiles to the ortho and para positions. Since the para positions are occupied by the methoxy groups, acylation occurs at the ortho positions (2 and 5 positions of the ring), leading to the desired product. A common Lewis acid used for this transformation is aluminum chloride (AlCl₃). The reaction proceeds by the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring.

A variety of solid acid catalysts have also been investigated for the acylation of 1,4-dimethoxybenzene, offering potential advantages in terms of reusability and reduced environmental impact compared to traditional homogeneous catalysts. researchgate.net Cation exchange resins like Amberlyst-15 and Indion-125 have demonstrated superior catalytic activity for this transformation. researchgate.net

Alternative Electrophilic Aromatic Substitution Strategies

Beyond the conventional Friedel-Crafts acylation, other electrophilic aromatic substitution reactions can be adapted for the synthesis of aromatic ketones, including the target compound.

Houben-Hoesch Reaction: This reaction involves the acylation of electron-rich aromatic compounds, such as polyhydric phenols and their ethers, using a nitrile and a Lewis acid catalyst (commonly zinc chloride) in the presence of hydrogen chloride. thermofisher.com For the synthesis of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-, 1,4-dimethoxybenzene could theoretically be reacted with acetonitrile (B52724) under Houben-Hoesch conditions to introduce the acetyl groups. This method is particularly useful for highly activated substrates where Friedel-Crafts acylation might lead to multiple acylations or other side reactions. thermofisher.com

Fries Rearrangement: The Fries rearrangement is an intramolecular reaction where a phenolic ester is converted to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. sigmaaldrich.com A potential, albeit indirect, route to the target molecule could involve the diacetylation of hydroquinone to form 1,4-phenylene diacetate, followed by methylation to 1,4-diacetoxy-2,5-dimethoxybenzene. A subsequent Fries rearrangement of this intermediate could potentially yield a dihydroxylated precursor, which could then be methylated to the final product. The regioselectivity of the Fries rearrangement is temperature-dependent, with lower temperatures favoring para-substitution and higher temperatures favoring ortho-substitution. sigmaaldrich.com

Synthesis through Precursor Derivatization

An alternative strategic approach involves the synthesis of a substituted 1,4-diacetylbenzene (B86990) core, followed by the introduction of the methoxy groups in a subsequent step.

Transformation from Hydroxylated Analogues, e.g., 1,1'-(2,5-Dihydroxy-1,4-phenylene)bis-ethanone

The target compound can be synthesized from its dihydroxy analogue, 1,1'-(2,5-dihydroxy-1,4-phenylene)bis-ethanone. This transformation is typically achieved through a Williamson ether synthesis. nih.gov In this reaction, the dihydroxy compound is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide. This is then reacted with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to introduce the methyl groups and form the desired dimethoxy product. The use of a polar aprotic solvent, like dimethyl sulfoxide (B87167) (DMSO), can enhance the reaction rate. researchgate.net

Conversion from Halogenated Intermediates, e.g., 1,1'-(2,5-Dibromo-1,4-phenylene)bis(ethan-1-one) (B8247941)

Another precursor-based approach starts with a halogenated derivative, such as 1,1'-(2,5-dibromo-1,4-phenylene)bis(ethan-1-one). The bromo substituents can be replaced with methoxy groups through a nucleophilic aromatic substitution reaction. However, due to the deactivating nature of the acetyl groups, forcing conditions may be required.

A more effective method for this transformation is the Ullmann condensation. sigmaaldrich.com This copper-catalyzed reaction facilitates the coupling of an aryl halide with an alcohol. In this case, 1,1'-(2,5-dibromo-1,4-phenylene)bis(ethan-1-one) would be reacted with sodium methoxide (B1231860) in the presence of a copper catalyst, often at elevated temperatures in a high-boiling polar solvent like N-methylpyrrolidone or dimethylformamide. sigmaaldrich.com

Optimization of Synthetic Conditions and Process Efficiency

The efficiency of the synthesis of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- is highly dependent on the reaction conditions. For the direct Friedel-Crafts acylation of 1,4-dimethoxybenzene, several parameters can be optimized to maximize the yield and purity of the product.

The choice of catalyst is critical. While AlCl₃ is commonly used, other Lewis acids such as FeCl₃, BF₃, and TiCl₄ can also be employed. sigmaaldrich.comnih.gov The use of solid acid catalysts, as mentioned earlier, is an area of active research aimed at developing more sustainable and reusable catalytic systems. researchgate.net

The solvent can also have a significant impact on the reaction outcome. While some Friedel-Crafts reactions are performed neat, the use of a solvent can help to control the reaction temperature and improve the solubility of the reactants. Common solvents include dichloromethane, nitrobenzene, and carbon disulfide. nih.gov More environmentally benign options, such as ionic liquids, have also been explored as alternative reaction media. nih.gov

The reaction temperature and time are also important variables to control. Higher temperatures can lead to faster reaction rates but may also increase the formation of byproducts. Optimization of these parameters is often necessary to achieve the desired balance between reaction rate and selectivity.

Below are tables summarizing the impact of different catalysts and solvents on the Friedel-Crafts acylation of anisole (B1667542) (a model substrate for 1,4-dimethoxybenzene) with acetic anhydride, which provides insights into the optimization of the synthesis of the target compound.

Table 1: Effect of Various Lewis Acid Catalysts on the Acylation of Anisole
CatalystYield (%)Conditions
FeCl₃·6H₂O621.3 equiv Ac₂O, 60 °C, 24 h, in TAAIL 6
CoCl₂·6H₂O431.3 equiv Ac₂O, 60 °C, 24 h, in TAAIL 6
FeCl₃ (anhydrous)601.3 equiv Ac₂O, 60 °C, 24 h, in TAAIL 6

Data derived from studies on the acylation of anisole in tunable aryl alkyl ionic liquids (TAAILs). nih.gov

Table 2: Influence of Solvent on the Acylation of Anisole
Solvent (TAAIL)Yield with FeCl₃·6H₂O (%)
TAAIL 160
TAAIL 261
TAAIL 347
TAAIL 460
TAAIL 561
TAAIL 662

Yields obtained after 24 hours at 60 °C with 1.3 equivalents of acetic anhydride and 10 mol% of catalyst. nih.gov

Exploring Green Chemistry Principles in its Preparation

The traditional synthesis of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- relies on the Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. organic-chemistry.org This method, while effective, often employs stoichiometric amounts of Lewis acid catalysts and halogenated solvents, posing significant environmental and waste-disposal challenges. researchgate.net In response, research into greener synthetic routes for aromatic ketones has focused on several key areas: the use of solid acid catalysts, solvent-free conditions, and alternative energy sources.

The conventional approach involves the diacylation of 1,4-dimethoxybenzene using an acylating agent like acetyl chloride or acetic anhydride. The reaction is typically promoted by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The catalyst activates the acylating agent, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich 1,4-dimethoxybenzene ring. Due to the activating nature of the two methoxy groups, the reaction proceeds readily to yield the 1,4-diacetylated product.

In the context of preparing Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-, the principles of green chemistry encourage the development of methodologies that reduce waste, eliminate hazardous substances, and improve energy efficiency.

Heterogeneous Catalysis: A significant advancement in greening the Friedel-Crafts acylation is the replacement of homogeneous Lewis acids like AlCl₃ with solid, reusable catalysts. eurekaselect.com These heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse, which minimizes waste. eurekaselect.com For the acylation of activated aromatic compounds like 1,4-dimethoxybenzene, various solid acids have shown promise.

Catalyst TypeSpecific ExamplesAdvantages
Zeolites H-Y, H-β, ZSM-5Shape selectivity, thermal stability, reusability. researchgate.netresearchgate.net
Acidic Clays (B1170129) Montmorillonite (B579905) K10Low cost, eco-friendly, effective under mild conditions. acs.org
Cation Exchange Resins Amberlyst-15, Indion-125High activity for acylation of aromatic ethers, reusable after regeneration. researchgate.net
Supported Acids Tungstophosphoric acid on MCM-41High conversion and selectivity, stable structure. researchgate.net

These catalysts can facilitate the acylation of 1,4-dimethoxybenzene with acetic anhydride, often under milder conditions than traditional methods and with improved selectivity and easier product work-up. researchgate.net

Solvent-Free and Alternative Solvent Conditions: Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of performing Friedel-Crafts acylations under solvent-free conditions. researchgate.netresearchgate.net In some cases, one of the reactants, such as anisole in related reactions, can act as both the substrate and the solvent. researchgate.net For the synthesis of the title compound, a solvent-free approach would involve heating a mixture of 1,4-dimethoxybenzene, the acylating agent, and a solid acid catalyst. Alternatively, the use of greener solvents like hexafluoro-2-propanol, which can promote acylation without a traditional catalyst, represents another sustainable strategy. organic-chemistry.org

Alternative Acylating Systems: To circumvent the use of acyl halides, which generate halogenated waste, alternative "halogen-free" methodologies have been developed. One such approach uses carboxylic acids (like acetic acid) as the acylating agent, activated by methanesulfonic anhydride. acs.org This system produces methanesulfonic acid as a byproduct, which is less hazardous than the metallic and halogenated waste from classical Friedel-Crafts reactions. acs.org

Microwave-Assisted Synthesis: The application of microwave irradiation is a well-established green chemistry technique that can dramatically reduce reaction times, often leading to increased yields and cleaner reactions. nih.govrsc.org Microwave-assisted organic synthesis (MAOS) relies on the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases within the reaction mixture. nih.gov For the synthesis of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-, a microwave-assisted approach using a solid acid catalyst could offer significant advantages in terms of energy efficiency and reaction speed compared to conventional heating methods. researchgate.netnih.gov

A comparative overview of traditional versus potential green approaches is summarized below.

FeatureConventional MethodGreen Chemistry Approach
Catalyst Stoichiometric AlCl₃ (homogeneous)Catalytic solid acids (e.g., zeolites, resins), reusable. eurekaselect.com
Solvents Halogenated solvents (e.g., 1,2-dichloroethane)Solvent-free conditions or benign solvents. researchgate.netresearchgate.net
Acylating Agent Acetyl chlorideAcetic anhydride, Carboxylic acids with green activators. researchgate.netacs.org
Energy Input Conventional heating (hours)Microwave irradiation (minutes). nih.gov
Waste Aluminum-containing, halogenated wasteMinimal waste, recyclable catalyst, biodegradable byproducts. eurekaselect.comacs.org

By integrating these green chemistry principles, the synthesis of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- can be strategically redesigned to be more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Studies of Ethanone, 1,1 2,5 Dimethoxy 1,4 Phenylene Bis

Reactivity of Carbonyl Centers: Electrophilic and Nucleophilic Additions

The two carbonyl centers of the acetyl groups are primary sites for chemical reactions, behaving as typical aryl ketones. The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles.

Nucleophilic Addition: The acetyl groups can undergo addition reactions with a range of nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyls to form tertiary alcohols. Hydride reagents lead to reduction, a transformation discussed in section 3.4.

Condensation with Amines: The carbonyl groups can react with primary amines to form imines (Schiff bases) or with secondary amines to yield enamines. These reactions are foundational for the synthesis of more complex molecules and heterocyclic systems. For instance, the related compound 1,4-diacetylbenzene (B86990) serves as a precursor in various condensation reactions, indicating similar potential for its dimethoxy analog. nih.govbiosynth.com

Reactions Involving the Dimethoxy-Phenylene Aromatic Core

The aromatic ring is highly activated by the two electron-donating methoxy (B1213986) groups, which direct electrophiles to the ortho and para positions. In this molecule, the positions ortho to the methoxy groups (positions 3 and 6) are the only available sites for substitution.

Electrophilic Aromatic Substitution: Despite the activating effect of the methoxy groups, the two acetyl groups are moderately deactivating and may sterically hinder incoming electrophiles. Nonetheless, reactions such as nitration, halogenation, and Friedel-Crafts alkylation are mechanistically plausible at the 3- and 6-positions. The synthesis of related compounds like 1,4-di-t-butyl-2,5-dimethoxybenzene via Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) demonstrates the high reactivity of the dimethoxy-phenylene core. rsc.orggrabmyessay.comnih.gov

Metal-Catalyzed Cross-Coupling: The aromatic core can be functionalized via cross-coupling reactions if first converted to a suitable derivative. For example, the synthesis of a para-divinylbenzene derivative was achieved through a Heck reaction starting from 2,5-diiodo-1,4-dimethoxybenzene and n-butyl acrylate. researchgate.net This suggests that if Ethanone (B97240), 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- were halogenated at the 3- and/or 6-positions, it could undergo similar palladium-catalyzed C-C bond-forming reactions.

Oxidative Transformations

The molecule offers several sites for oxidative transformations, including the acetyl groups and the electron-rich aromatic ring.

Oxidation of Acetyl Groups: The methyl groups of the acetyl functions can be oxidized to carboxylic acids under strong oxidizing conditions, which would yield the corresponding dicarboxylic acid. A related transformation is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones into terminal thioamides upon treatment with sulfur and an amine (like morpholine), which can then be hydrolyzed to amides or carboxylic acids. wikipedia.orgorganic-chemistry.orgmsu.edusynarchive.comresearchgate.net This reaction involves a complex rearrangement and oxidation sequence.

Oxidation of the Aromatic Core: The electron-rich dimethoxybenzene ring is susceptible to oxidation. Anodic oxidation of similar 2,5-disubstituted 1,4-dimethoxybenzene derivatives has been shown to produce quinone bisketals. researchgate.net This suggests that under electrochemical conditions, Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- could be oxidized to the corresponding benzoquinone derivative.

Reaction Type Reagents Potential Product Reference (by Analogy)
Willgerodt-KindlerSulfur (S₈), MorpholineBis-thioamide derivative msu.eduresearchgate.net
Anodic OxidationElectrochemical cellBenzoquinone derivative researchgate.net

Reductive Transformations of the Acetyl Groups

The acetyl groups can be selectively reduced without affecting the aromatic core under various conditions.

Reduction to Alcohols: The ketone functionalities are readily reduced to secondary alcohols using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be a typical choice for this transformation, yielding 1,1'-(2,5-dimethoxy-1,4-phenylene)bis(ethanol).

Complete Reduction to Alkyl Groups: For complete deoxygenation of the acetyl groups to ethyl groups, harsher reduction methods are required. The Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions would convert the starting material into 1,4-diethyl-2,5-dimethoxybenzene.

Interestingly, a study on the crystal structure of 1,4-diacetyl-2,5-dimethoxybenzene noted that its reduction to a stable dihydro derivative under conditions that successfully reduce 2,5-diacetylhydroquinone does not proceed, highlighting a difference in reactivity imparted by the methoxy groups. iucr.org

Reduction Type Typical Reagents Product
Reduction to AlcoholNaBH₄, Methanol1,1'-(2,5-dimethoxy-1,4-phenylene)bis(ethanol)
Deoxygenation (Clemmensen)Zn(Hg), conc. HCl1,4-diethyl-2,5-dimethoxybenzene
Deoxygenation (Wolff-Kishner)H₂NNH₂, KOH1,4-diethyl-2,5-dimethoxybenzene

Condensation Reactions leading to Heterocyclic Systems

The 1,4-disposition of the two carbonyl groups makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems through condensation with binucleophilic reagents. These reactions are well-established for the parent compound, 1,4-diacetylbenzene. nih.gov

Synthesis of Six-Membered Heterocycles:

Pyridazines: Reaction with hydrazine (H₂NNH₂) would lead to the formation of a pyridazine (B1198779) ring fused to the central benzene (B151609) core.

Quinoxalines: Condensation with 1,2-diaminobenzenes would yield quinoxaline (B1680401) derivatives.

Synthesis of Five-Membered Heterocycles:

By analogy with bis-chalcones derived from 1,4-diacetylbenzene, subsequent cyclization with reagents like 2,4-dinitrophenyl hydrazine can yield bis-pyrazole systems. researchgate.net

The general strategy involves a double condensation reaction, where each acetyl group reacts with one of the nucleophilic sites on the reagent.

Binucleophilic Reagent Resulting Heterocyclic System Reference (by Analogy)
HydrazinePyridazine researchgate.net
1,2-DiaminobenzeneQuinoxaline researchgate.net
ThiosemicarbazidePyrazole derivative researchgate.net

Formation of Chalcone (B49325) and Related Conjugated Systems

One of the most significant reactions of aryl methyl ketones is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are α,β-unsaturated ketones. As a bis-ketone, Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- can react with two equivalents of an aldehyde to form bis-chalcone structures.

This reaction is typically catalyzed by a base (like NaOH or KOH) in an alcoholic solvent. japsonline.comjetir.org The acetyl groups provide the α-protons that are deprotonated to form an enolate, which then attacks the carbonyl of the aromatic aldehyde. Subsequent dehydration yields the conjugated enone system. The synthesis of chalcone derivatives from 1,4-diacetylbenzene and various benzaldehydes is well-documented and proceeds in good yields. nih.gov

General Reaction Scheme: Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- + 2 Ar-CHO --(Base)--> Ar-CH=CH-CO-(C₆H₂(OCH₃)₂)-CO-CH=CH-Ar

These resulting bis-chalcone molecules are highly conjugated systems and can serve as building blocks for other complex molecules, such as flavonoids or heterocyclic compounds. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Ethanone, 1,1 2,5 Dimethoxy 1,4 Phenylene Bis and Its Derivatives

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction analysis of Ethanone (B97240), 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- provides precise insights into its three-dimensional structure in the solid state. The compound crystallizes in the monoclinic system with the space group P2₁/n. iucr.org The crystal structure was determined and refined to a final R-factor of 0.053 for 785 observed reflections. iucr.org

The molecule itself is centrosymmetric. iucr.org A key feature of its architecture is the slight deviation from complete planarity. This is caused by the rotation of the acetyl groups (-COCH₃) relative to the plane of the benzene (B151609) ring. The angle of rotation around the C(aromatic)-C(acetyl) bond is approximately 8.9°. iucr.org Unlike some related hydroquinone (B1673460) derivatives, the molecular conformation does not allow for the formation of intramolecular hydrogen bonds. iucr.org Consequently, the crystal packing is governed solely by van der Waals forces. iucr.org

Crystallographic Data for Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-
ParameterValue
Molecular FormulaC₁₂H₁₄O₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.618 (3)
b (Å)14.097 (4)
c (Å)4.118 (1)
β (°)98.6 (1)
Z2
Calculated Density (Mg m⁻³)1.337
R-factor0.053

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-, the symmetry of the molecule simplifies its ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, three distinct signals are expected. The protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would appear as a sharp singlet. Due to the electron-donating nature of the methoxy groups, the aromatic protons are expected to be shielded and appear as a singlet in the aromatic region. The protons of the two equivalent acetyl groups (-COCH₃) would also produce a singlet.

In the ¹³C NMR spectrum, due to the molecule's symmetry, a reduced number of signals would be observed. Distinct peaks would correspond to the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, the methoxy carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached acetyl and methoxy substituents.

Predicted ¹H and ¹³C NMR Data for Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.2SingletAromatic CH
¹H~3.8Singlet-OCH₃
¹H~2.6Singlet-COCH₃
¹³C~197-C=O
¹³C~153-Aromatic C-OCH₃
¹³C~128-Aromatic C-COCH₃
¹³C~114-Aromatic C-H
¹³C~56--OCH₃
¹³C~26--COCH₃

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. For Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-, the key vibrational modes are associated with the carbonyl, methoxy, and aromatic moieties.

The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching of the acetyl groups. The C-O stretching of the methoxy groups will also give rise to characteristic bands. Aromatic C-H and C=C stretching vibrations will also be present. Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric stretching of the benzene ring.

Characteristic Vibrational Frequencies for Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-30003100-3000Medium
Aliphatic C-H Stretch (-OCH₃, -CH₃)3000-28503000-2850Medium
C=O Stretch (Acetyl)1700-16801700-1680Strong (IR), Medium (Raman)
Aromatic C=C Stretch1600-14501600-1450Medium-Strong
Asymmetric C-O-C Stretch (Methoxy)1275-1200-Strong
Symmetric C-O-C Stretch (Methoxy)1050-10201050-1020Medium

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- is expected to show a molecular ion peak (M⁺) corresponding to its molecular formula, C₁₂H₁₄O₄.

The fragmentation of the molecular ion would likely proceed through characteristic pathways. One common fragmentation is the loss of a methyl group (CH₃•) from a methoxy or acetyl group, leading to an [M-15]⁺ ion. Another prominent fragmentation would be the loss of an acetyl radical (CH₃CO•), resulting in an [M-43]⁺ ion. Subsequent fragmentations could involve the loss of carbon monoxide (CO) or other small neutral molecules.

Predicted Mass Spectrometry Fragmentation for Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-
m/zProposed Fragment IonNeutral Loss
222[C₁₂H₁₄O₄]⁺ (Molecular Ion)-
207[M - CH₃]⁺CH₃•
179[M - CH₃CO]⁺CH₃CO•
151[M - CH₃CO - CO]⁺CH₃CO•, CO

Electronic Absorption and Emission Spectroscopy (by analogy to related conjugated systems)

The electronic properties of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- can be inferred by analogy to related conjugated systems containing the 2,5-dialkoxy-1,4-phenylene unit. These systems are often photoluminescent. researchgate.net The presence of electron-donating methoxy groups and electron-withdrawing acetyl groups on the benzene ring creates a "push-pull" electronic structure, which can lead to interesting photophysical properties.

The UV-Vis absorption spectrum is expected to show absorptions corresponding to π-π* transitions of the substituted aromatic system. The conjugation between the carbonyl groups and the aromatic ring, influenced by the methoxy groups, will determine the position of the absorption maxima (λmax). It is anticipated that this compound will exhibit fluorescence upon excitation at an appropriate wavelength. The emission wavelength and quantum yield would be dependent on the specific electronic structure and the rigidity of the molecule. For instance, related compounds such as 1,4-bis-(α-cyano-4-methoxystyryl)-2,5-dimethoxybenzene are known to be highly photoluminescent. researchgate.net

Anticipated Electronic Spectroscopy Data for Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-
TechniqueParameterExpected Value/Region
UV-Vis Absorptionλmax~300-350 nm (π-π* transition)
Fluorescence EmissionλemissionBlue-Green region

Computational and Theoretical Investigations of Ethanone, 1,1 2,5 Dimethoxy 1,4 Phenylene Bis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules, including dimethoxybenzene derivatives. researchgate.net DFT calculations can determine the optimized molecular geometry, total energy, and the distribution of electron density. For dimethoxybenzene derivatives, hybrid functionals such as B3LYP are often employed to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net Such studies provide insights into the molecule's stability and the electronic effects of its substituent groups—the methoxy (B1213986) and acetyl moieties. researchgate.net The calculations would reveal bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In drug design, for instance, a lower energy gap can sometimes be correlated with a higher affinity for biological receptors. researchgate.net DFT calculations are the standard method for computing the energies of these orbitals and the resulting energy gap. researchgate.netresearchgate.net

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. Higher energy often correlates with stronger electron-donating character.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. Lower energy often correlates with stronger electron-accepting character.
Energy Gap (ΔE) ELUMO - EHOMOAn indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

This table describes the general significance of frontier molecular orbitals in computational chemistry.

Quantum chemical methods are also employed to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions between molecular orbitals. researchgate.net Furthermore, calculations of harmonic vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations often focus on a static, single-molecule picture, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time. MD simulations model the movements of atoms and can be used to explore a molecule's conformational landscape and its interactions with surrounding molecules. rsc.org

For Ethanone (B97240), 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-, a crystal structure analysis has been performed, providing a solid-state snapshot of its conformation and intermolecular arrangement. iucr.org The study revealed that the molecule is centrosymmetric and largely planar, though the planarity is slightly disturbed by a rotation of the acetyl group. iucr.org In the crystal lattice, the molecules are linked solely by van der Waals forces, with no evidence of stronger interactions like hydrogen bonding. iucr.org

ParameterValueReference
Compound 1,4-diacetyl-2,5-dimethoxybenzene iucr.org
Formula C12H14O4 iucr.org
Crystal System Monoclinic iucr.org
Space Group P21/n iucr.org
a (Å) 9.618 (3) iucr.org
b (Å) 14.097 (4) iucr.org
c (Å) 4.118 (1) iucr.org
**β (°) **98.6 (1) iucr.org
Z 2 iucr.org

This table presents crystallographic data for Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-. iucr.org

Structure-Reactivity Relationship Modeling

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of chemistry. Computational studies can elucidate these relationships by comparing related molecules.

An experimental study noted a significant difference in reactivity between Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- and its non-methoxylated analog, 2,5-diacetylhydroquinone. iucr.org The hydroquinone (B1673460) derivative is easily reduced, whereas the dimethoxy derivative does not yield a stable reduction product under the same conditions. iucr.org This difference in reactivity is directly attributable to molecular structure. In 2,5-diacetylhydroquinone, the hydroxyl and acetyl groups can form strong intramolecular hydrogen bonds, creating stable quasi-aromatic rings. This structural feature increases the reactivity of other atoms in the benzene (B151609) ring. In contrast, the methoxy groups in Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- cannot form such hydrogen bonds, leading to a different electronic distribution and lower reactivity in this specific context. iucr.org

In Silico Design of Novel Derivatives

In silico (computational) methods are integral to the modern design of new molecules with desired properties. Using Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- as a core scaffold, novel derivatives can be designed and evaluated computationally before any laboratory synthesis is attempted. nih.govresearchgate.net

The process typically involves modifying the parent structure by adding or changing functional groups. For example, the hydrogen atoms on the benzene ring or the methyl groups could be substituted. Computational tools can then be used to predict the properties of these new virtual compounds. DFT calculations can predict how these modifications alter the electronic properties, such as the HOMO-LUMO gap, while other software can predict physical properties like solubility or potential biological activity through molecular docking simulations against a target protein. rsc.orgnih.govmdpi.com This approach allows for the rapid screening of many potential derivatives to identify candidates with enhanced characteristics for applications in materials science or medicinal chemistry.

Derivative ScaffoldPotential ModificationProperty to Evaluate (In Silico)
Benzene RingSubstitution with halogens (F, Cl, Br)Electronic properties (HOMO/LUMO), Dipole Moment
Benzene RingSubstitution with amino or nitro groupsReactivity Indices, HOMO-LUMO Gap
Acetyl GroupReduction to alcoholHydrogen bonding potential, Solubility
Acetyl GroupElongation of alkyl chainLipophilicity, Steric hindrance

This table provides a conceptual overview of how novel derivatives could be designed and evaluated computationally based on the parent compound.

Applications of Ethanone, 1,1 2,5 Dimethoxy 1,4 Phenylene Bis in Materials Science and Organic Synthesis

Role as a Monomer or Precursor in Polymer Synthesis

The bifunctional nature of Ethanone (B97240), 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-, with its two acetyl groups positioned at opposite ends of the aromatic ring, makes it an ideal candidate for use as a monomer in step-growth polymerization. These acetyl groups serve as reactive handles for forming new covalent bonds, enabling the construction of long-chain polymers.

Development of Conjugated Polymers and Oligomers (by analogy to poly(2,5-dimethoxy-p-phenylene vinylene))

Conjugated polymers, characterized by alternating single and double bonds along their backbone, have attracted significant interest for their unique electronic and optical properties. A prominent member of this class is poly(p-phenylene vinylene) (PPV), which is known for its electroluminescent capabilities. core.ac.uk A key derivative, poly(2,5-dimethoxy-p-phenylene vinylene) (PDMeOPV), incorporates methoxy (B1213986) groups onto the phenylene ring, which enhances solubility and modulates its electronic properties. nih.govuq.edu.au

By analogy, Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- is a highly suitable precursor for creating novel conjugated polymers and oligomers that share the beneficial 2,5-dimethoxy-1,4-phenylene core. The acetyl groups can be readily transformed into vinylene groups (–CH=CH–) through various condensation reactions. One of the most effective methods for this transformation is the Knoevenagel condensation, which involves the reaction of a carbonyl group with an active methylene (B1212753) compound. rsc.orgmdpi.com For polymerization, Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- can be reacted with a monomer containing two active methylene groups, such as 1,4-phenylenediacetonitrile, to yield a fully conjugated polymer. This approach has been used to synthesize oligophenylene structures with potential applications in organic light-emitting diodes (OLEDs). researchgate.net

Other established polymerization methods can also be adapted for this monomer. The Horner-Wadsworth-Emmons and Wittig reactions, for example, are powerful tools for forming carbon-carbon double bonds and have been successfully used to synthesize various PPV derivatives. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been employed to synthesize divinylbenzene (B73037) derivatives containing the 2,5-dimethoxy-1,4-phenylene unit, yielding pure trans isomers that are desirable for electronic materials. researchgate.net

Polymerization ReactionCo-monomer ExampleResulting LinkagePotential Polymer Properties
Knoevenagel Condensation 1,4-PhenylenediacetonitrileVinylene (C=C)Electroluminescent, semiconducting
Horner-Wadsworth-Emmons Benzene-1,4-bis(diethylphosphonomethyl)Vinylene (C=C)High molecular weight, good film-forming
Heck Coupling 1,4-DivinylbenzenePhenylene vinyleneThermally stable, optically active

This table summarizes potential polymerization reactions for creating conjugated polymers from Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-.

Contribution to Polymerization Mechanisms and Architectures

As a difunctional monomer, Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- participates in step-growth polymerization. In this mechanism, the polymer chain grows stepwise as monomers react to form dimers, then trimers, and eventually long-chain polymers. This process allows for precise control over the polymer's structure. The symmetric nature of the monomer ensures the formation of linear, unbranched polymer chains.

The resulting polymer architecture is heavily influenced by the rigid 2,5-dimethoxy-1,4-phenylene unit. This core structure, when linked by conjugated segments like vinylene groups, leads to the formation of rigid-rod polymers. These polymers have limited conformational freedom, which promotes intermolecular π-π stacking. This structural feature is crucial for charge transport in organic electronic devices, as it facilitates the movement of electrons along and between polymer chains. The methoxy side groups also play a critical role, not only by improving solubility and processability but also by influencing the polymer's final conformation and solid-state packing, which directly impacts its optical and electronic properties.

Building Block for Complex Organic Architectures

Beyond linear polymers, the rigid and functionalized structure of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- makes it an excellent foundational unit for constructing more intricate and discrete organic structures, such as multi-ring systems and macrocycles.

Synthesis of Multi-ring Systems and Macrocycles

Macrocycles are large ring structures that are of significant interest in fields like host-guest chemistry and materials science. The synthesis of these molecules often relies on bifunctional building blocks that can undergo intramolecular cyclization reactions. nih.gov Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- can serve as a key component in such syntheses.

A common strategy involves converting the terminal acetyl groups into other reactive functionalities suitable for modern cross-coupling reactions. For instance, the acetyl groups could be transformed into halides or boronic esters. Then, by linking two of these modified units with a flexible chain, an intramolecular coupling reaction, such as a Suzuki-Miyaura coupling, can be used to close the ring and form a macrocycle. mdpi.comresearchgate.net The 2,5-dimethoxy-1,4-phenylene unit would act as a rigid, planar panel within the larger macrocyclic architecture, defining its shape and cavity size.

Precursor for Ligands in Coordination Chemistry

The acetyl groups of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- are ideal for synthesizing polydentate ligands for coordination chemistry. By reacting the carbonyl groups with molecules containing nucleophilic sites, such as primary amines or hydrazines, complex ligands can be formed through condensation reactions. This approach is well-documented for the analogous compound 1,4-diacetylbenzene (B86990), which is used as a scaffold to create tetradentate ligands capable of chelating to a metal center.

For example, reacting Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- with two equivalents of a hydrazide, such as 4-hydroxybenzohydrazide, would produce a bis-acylhydrazone ligand. In such a ligand, the central dimethoxy-phenylene unit acts as a rigid spacer, holding the two chelating sites at a fixed distance and orientation. The resulting ligand can coordinate with metal ions to form stable mononuclear or polynuclear metal complexes, including coordination polymers. uctm.edu The methoxy groups on the central ring can further influence the electronic properties of the ligand and the resulting metal complex, potentially affecting its catalytic activity, magnetic properties, or luminescence.

ReagentLigand TypePotential Metal Complexes
Ethylenediamine Schiff Base (Tetradentate)Mononuclear complexes with transition metals (e.g., Cu, Ni, Co)
4-Hydroxybenzohydrazide Bis-acylhydrazone (Tetradentate)Binuclear or polynuclear complexes, coordination polymers
2-Aminothiophenol Bis-benzothiazolineComplexes with applications in catalysis and sensing

This table provides examples of ligands that can be synthesized from Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- and their potential applications in coordination chemistry.

Intermediate in the Synthesis of Fine Chemicals

In organic synthesis, intermediates are compounds that serve as stepping stones in the construction of more complex target molecules. Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- is a valuable intermediate due to the reactivity of its functional groups. The synthesis of the compound itself, typically through a Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301), is a foundational reaction in aromatic chemistry. nih.gov

The two acetyl groups can undergo a wide range of chemical transformations. They can be:

Oxidized to produce the corresponding dicarboxylic acid, 2,5-dimethoxyterephthalic acid. This dicarboxylic acid can then be used as a monomer for polyesters or polyamides.

Reduced to form the corresponding dialcohol, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis(ethanol). These diols can also be used in polyester (B1180765) synthesis or as precursors for other functional materials.

Used in condensation reactions with various reagents to form heterocyclic rings or other complex structures, which are common motifs in pharmaceuticals and agrochemicals.

The versatility of these transformations allows chemists to use Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- as a starting point for a diverse array of fine chemicals, leveraging the stable and electronically rich dimethoxyphenyl core to build molecules with specific functions and properties. mdpi.comethernet.edu.et

Potential in Heterogeneous and Homogeneous Catalysis (by analogy to the general utility of ketones in organic synthesis)

The unique structural characteristics of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-, specifically its possession of two carbonyl groups, position it as a compound of interest for catalytic applications. While direct research into its catalytic properties is not extensively documented, its potential can be inferred by analogy to the well-established roles of ketones and diketones in both heterogeneous and homogeneous catalysis. The carbonyl groups can serve as active sites or as ligands for metal centers, facilitating a variety of organic transformations.

In heterogeneous catalysis , the catalyst and reactants exist in different phases, which offers advantages in catalyst separation and recycling. Ketone functionalities can be incorporated into solid supports to create active catalysts. For instance, protocols combining heterogeneous catalysis with other methods, such as solar photocatalysis, have been developed for the functionalization of ketones. This suggests a pathway where Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- could be immobilized on a support material to facilitate specific reactions.

Conversely, homogeneous catalysis involves the catalyst and reactants being in the same phase, typically a liquid solution. This often leads to higher activity and selectivity. Diketones, particularly β-diketones, are known to form stable complexes with a wide range of metals, and these complexes are often used as catalysts for reactions like polymerization, oxidation, and oligomerization. icm.edu.pl The two ketone groups in Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- can act as a bidentate ligand, coordinating with a metal center to form a catalytically active complex.

The following table provides a comparative overview of heterogeneous and homogeneous catalysis, highlighting aspects relevant to the potential application of the title compound.

FeatureHeterogeneous CatalysisHomogeneous Catalysis
Catalyst Phase Different from reactants (e.g., solid catalyst, liquid reactants)Same as reactants (e.g., dissolved in the same solvent)
Catalyst Separation Generally straightforward (e.g., filtration)Often challenging, may require distillation or chromatography
Thermal Stability Typically highCan be limited, with many organometallic complexes degrading at elevated temperatures. wikipedia.org
Activity/Selectivity Can be lower due to mass transfer limitationsOften high due to well-defined active sites
Potential Role of the Compound Immobilized on a solid support to provide active sitesAs a ligand for a metal catalyst in solution

Drawing parallels with the broader class of diketones, the catalytic potential of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- can be envisioned in several key areas of organic synthesis. Diketones are valuable precursors in the synthesis of various heterocyclic compounds and can participate in carbon-carbon bond-forming reactions. nih.govacs.org For example, the Stetter reaction, which forms 1,4-diketones, utilizes nucleophilic catalysts to achieve carbon-carbon bond formation. acs.org

The presence of the electron-donating methoxy groups on the phenylene ring of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- could electronically modulate the reactivity of the ketone groups, potentially enhancing catalytic activity or influencing selectivity in certain reactions. This electronic effect, combined with the steric environment around the carbonyls, would be a critical factor in the design of catalysts based on this scaffold.

Research into the catalytic applications of diketones has shown their utility in various transformations, as detailed in the table below.

Catalytic ApplicationDescriptionRelevance to the Title Compound
Polymerization Metal complexes of β-diketones can act as catalysts for polymerization reactions. icm.edu.plAs a ligand, it could form complexes capable of catalyzing the formation of polymers.
Oxidation/Epoxidation Transition metal-β-diketone complexes are often used to catalyze the oxidation and epoxidation of olefins. icm.edu.plMetal complexes of the title compound could potentially catalyze similar oxidation reactions.
Hydrogenation Homogeneous catalysts are employed for the hydrogenation of ketones and other functional groups. libretexts.orgresearchgate.netWhile typically the substrate, ketone functionalities can be part of the ligand scaffold in hydrogenation catalysts.
C-H Functionalization Ketone moieties can act as directing groups in transition metal-catalyzed C-H functionalization reactions. rsc.orgThe ketone groups could direct reactions to specific positions on the aromatic ring or adjacent alkyl groups.

Future Research Directions and Emerging Avenues for Ethanone, 1,1 2,5 Dimethoxy 1,4 Phenylene Bis

Exploration of Novel and Efficient Synthetic Methodologies

The classical synthesis of Ethanone (B97240), 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- typically involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301). This well-established reaction, while effective, often relies on stoichiometric amounts of Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃), and halogenated solvents. sigmaaldrich.comwikipedia.org These traditional methods present challenges related to catalyst deactivation, difficult product separation, and the generation of hazardous waste. acs.orgorganic-chemistry.org Consequently, a primary direction for future research is the development of more efficient, scalable, and sustainable synthetic routes.

Promising areas of exploration include:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid acid catalysts like zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), or metal oxides (e.g., zinc oxide) could significantly improve the synthetic process. acs.orgorganic-chemistry.org These catalysts are generally less sensitive to moisture, easier to separate from the reaction mixture, and can often be regenerated and reused, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many organic transformations, including Friedel-Crafts reactions. organic-chemistry.org Investigating microwave-assisted protocols for the acylation of 1,4-dimethoxybenzene could lead to a more energy-efficient and rapid synthesis.

Mechanochemistry: Solvent-free or low-solvent synthetic methods, such as ball milling and grinding, are gaining traction as powerful green chemistry tools. researchgate.netresearchgate.net Exploring the mechanochemical synthesis of this compound could eliminate the need for bulk solvents, reducing environmental impact and simplifying product purification. researchgate.net

Alternative Acylating Agents & Catalysts: Moving beyond traditional acyl chlorides and aluminum trichloride is a key goal. Research into using carboxylic acids or anhydrides in the presence of novel activators, such as methanesulfonic anhydride (B1165640) or cyanuric chloride, offers a metal- and halogen-free alternative. acs.orgorganic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Acylation
MethodologyTypical CatalystAdvantagesResearch Focus
Traditional Friedel-CraftsAlCl₃ (stoichiometric)Well-established, effective for many substratesN/A
Heterogeneous CatalysisZeolites, Clays, Metal OxidesReusable catalyst, easier workup, reduced waste. acs.orgScreening of catalyst activity and reusability.
Microwave-AssistedVarious Lewis or Brønsted acidsReduced reaction time, potential for higher yields. organic-chemistry.orgOptimization of power, temperature, and time.
MechanochemistrySolid catalysts or reagentsSolvent-free, energy-efficient, simple setup. researchgate.netresearchgate.netDevelopment of scalable ball-milling protocols.

Investigation of Advanced Material Applications, including Optoelectronic and Electronic Materials

The electronic properties of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-, characterized by the electron-donating methoxy (B1213986) groups and the electron-withdrawing acetyl groups, make it an intriguing candidate for advanced materials. This "push-pull" nature can lead to interesting photophysical behaviors, such as fluorescence. The rigid phenylene core provides a scaffold for creating ordered materials with potential applications in electronics.

Future research in this area should focus on:

Organic Light-Emitting Diodes (OLEDs): Derivatives of similar dimethoxybenzene structures have been investigated for use in optoelectronic devices. researchgate.net The compound could serve as a host material or as a building block for emissive molecules in OLEDs. Research would involve synthesizing derivatives to tune the emission color and improve charge transport properties.

Organic Semiconductors: The molecular structure suggests potential for use in organic field-effect transistors (OFETs). Investigations should explore its charge mobility, film-forming properties, and stability. Modifying the acetyl groups could provide a route to creating larger, more conjugated systems with enhanced semiconducting performance.

Fluorescent Sensors: The core structure is known to be part of fluorescent probes. Future work could involve functionalizing the acetyl groups to create chemosensors that exhibit a change in fluorescence upon binding to specific analytes, such as metal ions or biomolecules.

Polymer Chemistry: The diketone functionality allows this molecule to be used as a monomer in polymerization reactions. For example, it could undergo condensation reactions to form polyketones or be used to synthesize complex polymer architectures with tailored electronic and optical properties.

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to construct complex, functional architectures from molecular building blocks. The structure of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- contains several features conducive to self-assembly. The carbonyl oxygens of the acetyl groups are potent hydrogen bond acceptors, while the methoxy groups and aromatic rings can participate in weaker hydrogen bonds and π-π stacking interactions, respectively.

Emerging avenues for research include:

Crystal Engineering: A systematic study of the crystallization of this compound and its derivatives could reveal how intermolecular interactions direct the formation of specific crystal packing motifs. This knowledge is crucial for designing materials with desired properties, such as nonlinear optical activity.

Liquid Crystals: By attaching long alkyl chains or other mesogenic groups to the phenylene core, it may be possible to design novel liquid crystalline materials. The rigid core and specific interaction sites could lead to the formation of various mesophases.

Supramolecular Gels: The molecule's ability to form directional non-covalent bonds could be exploited to create organogels. Research would involve exploring its gelation ability in various organic solvents and characterizing the resulting nanofibrous networks.

Co-crystals and Host-Guest Chemistry: The compound could be used as a building block to form multi-component crystals (co-crystals) with other molecules. This approach can be used to modify physical properties like solubility or to create porous materials for gas storage or separation by trapping guest molecules within a self-assembled host framework.

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign, or "green," synthetic protocols is a critical goal in modern chemistry. As noted, the traditional Friedel-Crafts acylation has significant environmental drawbacks. sigmaaldrich.com Future research must prioritize the creation of cleaner, safer, and more resource-efficient methods for producing Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-.

Key strategies for developing greener protocols include:

Catalyst Improvement: The focus should be on developing highly active, selective, and reusable solid acid catalysts that can operate under mild conditions and eliminate the need for stoichiometric Lewis acids. acs.org

Green Solvents: Replacing hazardous chlorinated solvents with more benign alternatives is essential. Studies could explore the use of ionic liquids, supercritical fluids, or even water as reaction media. sigmaaldrich.comresearchgate.net For example, certain ionic liquids can act as both the catalyst and the solvent in Friedel-Crafts reactions. sigmaaldrich.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. This involves favoring reactions that use catalysts over stoichiometric reagents and avoiding the use of protecting groups.

Energy Efficiency: As mentioned, techniques like microwave synthesis can drastically reduce energy consumption compared to conventional heating methods. organic-chemistry.org Mechanochemical synthesis, which uses mechanical energy to drive reactions, is another highly energy-efficient alternative. researchgate.net

Table 2: Green Chemistry Approaches for Synthesis
Green PrincipleTraditional Method DrawbackProposed Green AlternativePotential Benefit
Waste PreventionGenerates AlCl₃-containing wasteUse of reusable solid acid catalysts. acs.orgMinimizes inorganic waste streams.
Safer SolventsUses chlorinated solvents (e.g., 1,2-dichloroethane). sigmaaldrich.comSolvent-free (mechanochemistry) or use of ionic liquids/water. researchgate.netresearchgate.netReduces worker exposure and environmental pollution.
Energy EfficiencyRequires prolonged heating/reflux. alfa-chemistry.comprepchem.comMicrowave-assisted or mechanochemical synthesis. organic-chemistry.orgresearchgate.netLower energy consumption and faster reactions.
CatalysisRequires >1 equivalent of AlCl₃ catalyst. wikipedia.orgUse of truly catalytic amounts of heterogeneous catalysts.Improves atom economy and simplifies purification.

Q & A

Basic Research Question

  • NMR spectroscopy : ¹³C-NMR (100 MHz, CDCl₃) confirms bonding patterns, such as acetylene carbons (δ ~90–100 ppm) and methoxy groups (δ ~56 ppm) .
  • UV-Vis/fluorescence spectroscopy : Absorption/emission maxima (Table 3 in ) reveal conjugation effects. For instance, extending conjugation from diyne 13 to 15 shifts λmax from ~350 nm (near-UV) to ~420 nm (visible), attributed to π-system elongation.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 390.09 for boronate derivatives) validate molecular weight .

How do electron-donating groups influence the photophysical properties of this compound?

Advanced Research Question
The 2,5-dimethoxy groups on the central benzene ring act as electron donors, inducing a bathochromic shift (~70 nm) in absorption/emission spectra compared to non-substituted analogs. This is due to enhanced conjugation and reduced HOMO-LUMO gaps . Methoxy groups also promote solvatochromism : polar solvents stabilize excited-state dipoles, increasing Stokes shifts (e.g., Δλ = 120 nm in CHCl₃) .

What experimental strategies resolve contradictions in solvatochromic behavior across derivatives?

Advanced Research Question
Contradictions arise from competing effects of substituents (e.g., carbonyl vs. methoxy groups). To address this:

  • Solvent polarity titrations : Compare λmax in solvents of varying polarity (e.g., hexane vs. DMF) to isolate substituent contributions.
  • DFT calculations : Model HOMO-LUMO transitions to predict solvatochromic trends.
  • Temperature-dependent studies : Assess aggregation effects, which may quench fluorescence in polar media .

How is this compound applied in photovoltaic or optoelectronic research?

Advanced Research Question
Derivatives like 15 (3,3'-(2,5-dimethoxy-1,4-phenylene)bis(1-(thiophen-2-yl)prop-2-yn-1-one)) exhibit high optical efficiency in polymer solar cells (PSCMA films) due to:

  • Broad absorption in visible/near-IR regions.
  • High charge mobility from thiophene-acetylene linkages.
    Testing involves spin-coating thin films and measuring external quantum efficiency (EQE > 15%) under AM1.5G solar simulation .

What safety precautions are critical when handling this compound?

Basic Research Question

  • GHS hazards : Skin/eye irritation (H315/H319), respiratory toxicity (H335) .
  • Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation.
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

How does this compound compare structurally and functionally to analogs like 1,1'-(1,4-phenylene)bis-ethanone?

Advanced Research Question

  • Structural differences : The 2,5-dimethoxy groups enhance electron donation vs. unsubstituted analogs (e.g., 1,1'-(1,4-phenylene)bis-ethanone, CAS 1009-61-6) .
  • Functional impact : Dimethoxy derivatives exhibit red-shifted absorption (λmax ~420 nm vs. ~350 nm) and higher molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹) due to conjugation and electron-rich aryl cores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.